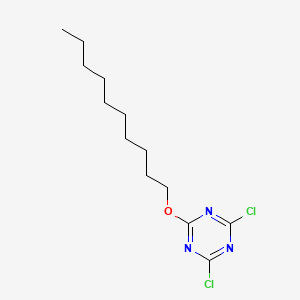
2,4-Dichloro-6-(decyloxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(decyloxy)-1,3,5-triazine: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a decyloxy group attached to the triazine ring. Triazines are widely used in various industrial applications, including herbicides, resins, and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine typically involves the nucleophilic substitution reaction of cyanuric chloride with decanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with the decyloxy group. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding triazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution Reactions: The major products are substituted triazines, depending on the nucleophile used.
Hydrolysis: The major products are hydrolyzed triazine derivatives.
Applications De Recherche Scientifique
Chemistry: 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions of triazine derivatives with biological molecules. It is also investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of resins, dyes, and herbicides. Its stability and reactivity make it a valuable component in various formulations.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine involves its interaction with nucleophilic sites on target molecules. The chlorine atoms and the decyloxy group facilitate these interactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the synthesis of bioactive compounds and industrial products.
Comparaison Avec Des Composés Similaires
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-phenylphenoxyethylamine
- 2,4-Dichloro-6-methylquinoline
Comparison: 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine is unique due to the presence of the decyloxy group, which imparts specific reactivity and properties. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its applications in various fields, including chemistry, biology, and industry, highlight its uniqueness and importance.
Propriétés
Numéro CAS |
85665-56-1 |
|---|---|
Formule moléculaire |
C13H21Cl2N3O |
Poids moléculaire |
306.23 g/mol |
Nom IUPAC |
2,4-dichloro-6-decoxy-1,3,5-triazine |
InChI |
InChI=1S/C13H21Cl2N3O/c1-2-3-4-5-6-7-8-9-10-19-13-17-11(14)16-12(15)18-13/h2-10H2,1H3 |
Clé InChI |
VBONADQAUSIQTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)

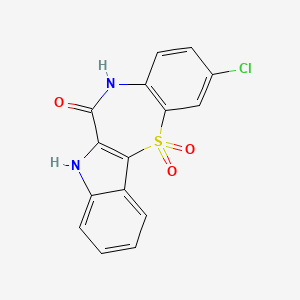
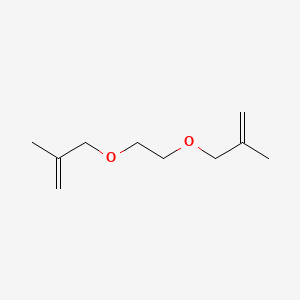
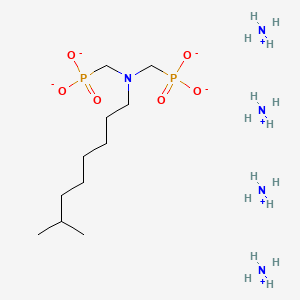
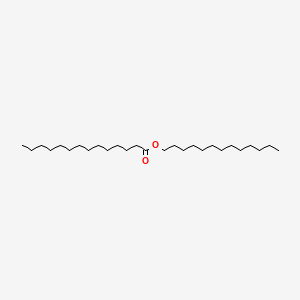
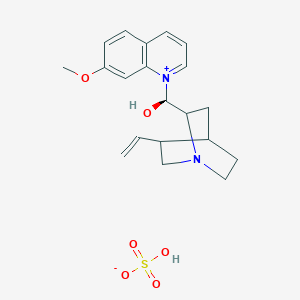
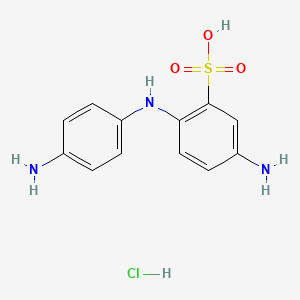
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)

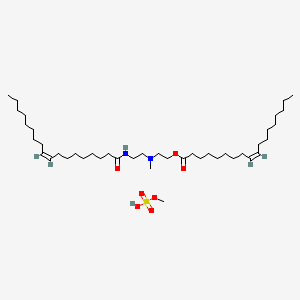
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
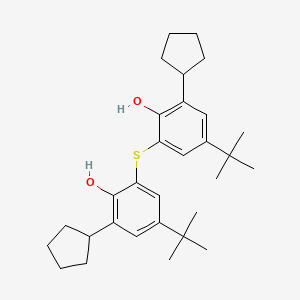
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
